1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride
Overview
Description
1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride is a compound that features an azetidine ring and a cyclopropyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their biological activity and utility in medicinal chemistry . The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Mechanism of Action
Target of Action
The compound contains an azetidine ring, which is a four-membered heterocyclic compound containing a nitrogen atom . Azetidine derivatives are known to exhibit a variety of biological activities and are used in a wide variety of natural and synthetic products . .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Azetidine derivatives are known to interact with biological targets in various ways, depending on their chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition . These methods are chosen for their efficiency and ability to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Reagents like alkyl halides and bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while substitution reactions can introduce various functional groups to the azetidine ring.
Scientific Research Applications
1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with biological activity.
1-(Azetidin-3-yl)piperidine: A compound with a similar azetidine ring structure.
3-(4-Hydroxypiperidin-1-yl)azetidines: Compounds with modifications at the azetidine ring.
Uniqueness
1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride is unique due to the presence of both the azetidine ring and the cyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(azetidin-3-yl)-3-cyclopropylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c11-7(9-5-1-2-5)10-6-3-8-4-6;/h5-6,8H,1-4H2,(H2,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRKNFPSOHFAMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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